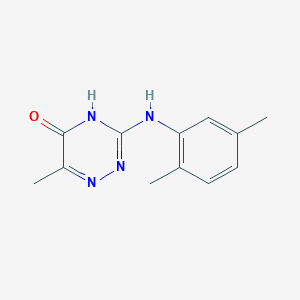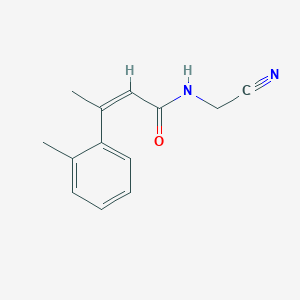
(Z)-N-(cyanomethyl)-3-(2-methylphenyl)but-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N-(cyanomethyl)-3-(2-methylphenyl)but-2-enamide, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, autoimmune diseases, and inflammatory disorders.
Mechanism of Action
(Z)-N-(cyanomethyl)-3-(2-methylphenyl)but-2-enamide is a selective inhibitor of BTK, which is a key enzyme in the B-cell receptor signaling pathway. BTK is activated by the binding of antigens to the B-cell receptor, leading to downstream signaling pathways that are essential for B-cell survival and proliferation. Inhibition of BTK by (Z)-N-(cyanomethyl)-3-(2-methylphenyl)but-2-enamide leads to decreased downstream signaling and ultimately decreased cell survival and proliferation.
Biochemical and Physiological Effects
(Z)-N-(cyanomethyl)-3-(2-methylphenyl)but-2-enamide has been shown to have potent inhibitory effects on BTK phosphorylation and downstream signaling pathways in B-cells. This leads to decreased cell survival and proliferation, which is particularly relevant in B-cell malignancies. (Z)-N-(cyanomethyl)-3-(2-methylphenyl)but-2-enamide has also been shown to have anti-inflammatory effects in mouse models of autoimmune diseases and inflammatory disorders. These effects are likely due to the inhibition of BTK signaling in immune cells such as B-cells, T-cells, and macrophages.
Advantages and Limitations for Lab Experiments
(Z)-N-(cyanomethyl)-3-(2-methylphenyl)but-2-enamide has several advantages as a research tool for studying B-cell signaling and related diseases. It is a selective inhibitor of BTK, which allows for specific targeting of this enzyme without affecting other related kinases. (Z)-N-(cyanomethyl)-3-(2-methylphenyl)but-2-enamide has also shown efficacy in preclinical studies, making it a promising candidate for further development as a therapeutic agent. However, there are also limitations to using (Z)-N-(cyanomethyl)-3-(2-methylphenyl)but-2-enamide in lab experiments. One limitation is that it is a small molecule inhibitor, which can have off-target effects and may not fully recapitulate the effects of genetic knockdown or knockout of BTK. Another limitation is that (Z)-N-(cyanomethyl)-3-(2-methylphenyl)but-2-enamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet fully known.
Future Directions
There are several future directions for research on (Z)-N-(cyanomethyl)-3-(2-methylphenyl)but-2-enamide. One direction is to further elucidate the mechanism of action of (Z)-N-(cyanomethyl)-3-(2-methylphenyl)but-2-enamide and its effects on downstream signaling pathways in B-cells and other immune cells. Another direction is to test the efficacy of (Z)-N-(cyanomethyl)-3-(2-methylphenyl)but-2-enamide in clinical trials for B-cell malignancies, autoimmune diseases, and inflammatory disorders. Additionally, there is potential for developing (Z)-N-(cyanomethyl)-3-(2-methylphenyl)but-2-enamide as a combination therapy with other targeted agents or chemotherapy drugs. Finally, there is potential for developing (Z)-N-(cyanomethyl)-3-(2-methylphenyl)but-2-enamide as a research tool for studying B-cell signaling and related diseases.
Synthesis Methods
(Z)-N-(cyanomethyl)-3-(2-methylphenyl)but-2-enamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-methylphenylacetonitrile with ethyl acetoacetate to form the corresponding enamine. This intermediate is then reacted with acetyl chloride to form the corresponding ketone. The ketone is then reduced to the alcohol using sodium borohydride, followed by the addition of cyanomethyl magnesium bromide to form the nitrile. The nitrile is then reacted with the appropriate alkyne to form the final product, (Z)-N-(cyanomethyl)-3-(2-methylphenyl)but-2-enamide.
Scientific Research Applications
(Z)-N-(cyanomethyl)-3-(2-methylphenyl)but-2-enamide has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, autoimmune diseases, and inflammatory disorders. In vitro studies have shown that (Z)-N-(cyanomethyl)-3-(2-methylphenyl)but-2-enamide inhibits BTK phosphorylation and downstream signaling pathways in B-cells, leading to decreased cell proliferation and survival. In vivo studies using mouse models of B-cell lymphoma have shown that (Z)-N-(cyanomethyl)-3-(2-methylphenyl)but-2-enamide inhibits tumor growth and prolongs survival. (Z)-N-(cyanomethyl)-3-(2-methylphenyl)but-2-enamide has also shown efficacy in mouse models of autoimmune diseases such as rheumatoid arthritis and lupus, as well as inflammatory disorders such as asthma and chronic obstructive pulmonary disease.
properties
IUPAC Name |
(Z)-N-(cyanomethyl)-3-(2-methylphenyl)but-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-10-5-3-4-6-12(10)11(2)9-13(16)15-8-7-14/h3-6,9H,8H2,1-2H3,(H,15,16)/b11-9- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHYTTNYSSCQDZ-LUAWRHEFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=CC(=O)NCC#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C(=C\C(=O)NCC#N)/C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(cyanomethyl)-3-(2-methylphenyl)but-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

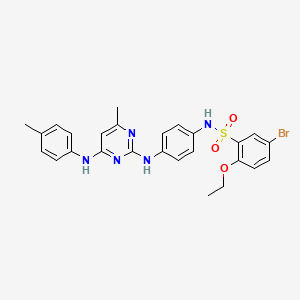
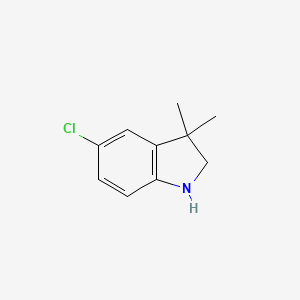
![6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2406419.png)
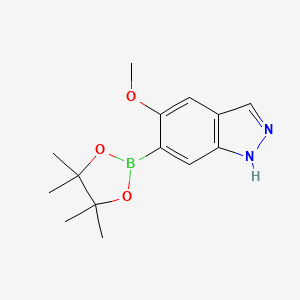
![2-((2-ethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2406422.png)
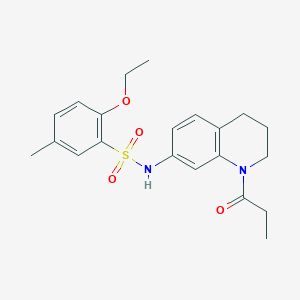
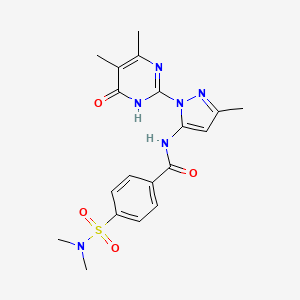

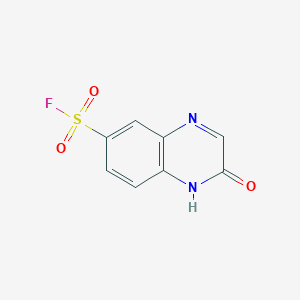

![2-(benzo[d][1,3]dioxol-5-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2406434.png)
![(2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2406435.png)
